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(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride

Catalog No.
S2961179
CAS No.
160415-03-2
M.F
C8H16ClNO3
M. Wt
209.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochl...

CAS Number

160415-03-2

Product Name

(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride

IUPAC Name

2-(5,5-dimethylmorpholin-2-yl)acetic acid;hydrochloride

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

QYYBBASPKHNBKA-UHFFFAOYSA-N

SMILES

CC1(COC(CN1)CC(=O)O)C.Cl

solubility

not available

Neuromodulatory Effects:

SCH-50911 has been investigated for its potential to modulate neurotransmission, particularly in the glutamatergic system. Studies suggest it may act as a Group I metabotropic glutamate receptor (mGluR) agonist PubChem: [SCH-50911 free base: ]. mGluRs are a family of receptors involved in various brain functions, including learning, memory, and synaptic plasticity.

(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride is a synthetic compound characterized by its morpholine structure, which incorporates a dimethyl substitution at the 5-position and an acetic acid moiety. This compound exhibits unique properties due to the presence of both morpholine and acetic acid functional groups, making it of interest in various chemical and biological applications. Morpholine derivatives are known for their versatility in medicinal chemistry, often serving as building blocks in drug design due to their ability to interact with biological targets effectively.

Involving (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride primarily include:

  • Acid-Base Reactions: The acetic acid component can participate in acid-base reactions, acting as a weak acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The morpholine nitrogen can engage in nucleophilic substitution reactions, allowing the compound to react with electrophiles.
  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the morpholine and acetic acid components.

These reactions are critical for understanding the compound's reactivity and potential applications in organic synthesis.

(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride has been evaluated for its biological activity through various studies. The compound's structural features suggest potential interactions with biological macromolecules, particularly proteins and enzymes.

  • Antimicrobial Activity: Some morpholine derivatives have demonstrated antimicrobial properties, indicating that (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride may possess similar effects.
  • Anticancer Potential: Preliminary studies suggest that compounds with morpholine structures can inhibit tumor cell growth, making them candidates for further investigation in cancer therapy.
  • Neuroprotective Effects: Morpholine derivatives have been linked to neuroprotective activities, which could be relevant for treating neurodegenerative diseases.

The synthesis of (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride typically involves several steps:

  • Formation of Morpholine: The synthesis begins with the preparation of morpholine from 2-aminoethanol and formaldehyde.
  • Dimethylation: The morpholine is then subjected to a dimethylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
  • Acetylation: The resulting dimethylmorpholine is reacted with acetic anhydride or acetic acid to introduce the acetic acid functional group.
  • Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form by treatment with hydrochloric acid.

These steps highlight the synthetic versatility required to produce this compound effectively.

(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery programs targeting various diseases.
  • Chemical Intermediate: It can act as an intermediate in the synthesis of more complex molecules in medicinal chemistry.
  • Research Tool: The compound may be utilized in biological research to study enzyme interactions or cellular processes due to its potential bioactivity.

Interaction studies involving (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride focus on its binding affinity and efficacy against specific biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are often employed to evaluate these interactions quantitatively.

  • Enzyme Inhibition Studies: These studies assess how effectively the compound inhibits specific enzymes associated with disease pathways.
  • Cellular Assays: In vitro assays help determine the impact of the compound on cell viability and proliferation in various cell lines.

Such studies are crucial for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
MorpholineSix-membered ring containing nitrogenVersatile building block in drug design
4-MethylmorpholineMethyl group at position 4Enhanced lipophilicity affecting bioavailability
2-(Morpholinomethyl)phenolMorpholine attached to phenolic structurePotential antioxidant properties
N,N-DimethylmorpholineDimethyl substitution at nitrogenIncreased basicity and potential for nucleophilic attack

The uniqueness of (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride lies in its combination of morpholine's properties with an acetic acid moiety, which may enhance its solubility and bioactivity compared to other similar compounds.

Dates

Last modified: 04-14-2024

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